molecular formula C5H11B B3044213 1-Bromopentane-1,1-D2 CAS No. 77734-75-9

1-Bromopentane-1,1-D2

Cat. No.: B3044213
CAS No.: 77734-75-9
M. Wt: 153.06 g/mol
InChI Key: YZWKKMVJZFACSU-BFWBPSQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromopentane-1,1-D2 is a deuterated derivative of 1-Bromopentane, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is a bromoalkane and isomer of bromopentane. It is a colorless liquid and is used in various chemical reactions and research applications.

Scientific Research Applications

1-Bromopentane-1,1-D2 is used in various scientific research applications, including:

    Chemistry: It serves as a precursor in the synthesis of other deuterated compounds and is used in mechanistic studies to understand reaction pathways.

    Biology: It is used in metabolic studies to trace the incorporation and distribution of deuterium in biological systems.

    Medicine: It is employed in the development of deuterated drugs, which may exhibit improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Bromopentane involves the substitution of a hydrogen atom by a bromine atom. This is typically facilitated by a nucleophile, which in this case is bromine .

Safety and Hazards

1-Bromopentane is considered hazardous. It is flammable and harmful if swallowed . It causes serious eye irritation and skin irritation, and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

Future Directions

1-Bromopentane-1,1-D2 is a stable isotope labelled compound . It is used in research and development, and can be purchased from various chemical suppliers . As a stable isotope labelled compound, it has potential applications in various fields such as environmental science, medicine, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentane-1,1-D2 can be synthesized through the free-radical addition of deuterated hydrogen bromide to 1-pentene. This reaction follows anti-Markovnikov addition, resulting in the formation of the 1-bromo derivative. Another method involves the reaction of 1-pentanol with deuterated hydrogen bromide under acidic conditions.

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents to ensure the incorporation of deuterium atoms. The process may include the use of deuterated sulfuric acid and deuterated sodium bromide to generate deuterated hydrogen bromide in situ, followed by its reaction with 1-pentanol.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentane-1,1-D2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.

    Elimination Reactions: It can undergo elimination reactions to form alkenes, typically in the presence of strong bases like potassium tert-butoxide.

    Reduction Reactions: It can be reduced to pentane-1,1-D2 using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.

    Elimination: Potassium tert-butoxide in tert-butanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: Pentanol-1,1-D2, pentanenitrile-1,1-D2.

    Elimination: 1-Pentene-1,1-D2.

    Reduction: Pentane-1,1-D2.

Comparison with Similar Compounds

1-Bromopentane-1,1-D2 can be compared with other similar compounds such as:

    1-Bromopentane: The non-deuterated version, which has two hydrogen atoms instead of deuterium atoms at the first carbon position.

    1-Bromopentane-1,1,2,2-D4: A compound with four deuterium atoms at the first and second carbon positions.

    1-Bromopentane-2,2,3,3,4,4,5,5,5-D9: A compound with nine deuterium atoms at various positions.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly affect its chemical properties and reaction mechanisms. The incorporation of deuterium can lead to differences in reaction rates and product distributions compared to non-deuterated analogs.

Properties

IUPAC Name

1-bromo-1,1-dideuteriopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-BFWBPSQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromopentane-1,1-D2
Reactant of Route 2
1-Bromopentane-1,1-D2
Reactant of Route 3
Reactant of Route 3
1-Bromopentane-1,1-D2
Reactant of Route 4
1-Bromopentane-1,1-D2
Reactant of Route 5
Reactant of Route 5
1-Bromopentane-1,1-D2
Reactant of Route 6
Reactant of Route 6
1-Bromopentane-1,1-D2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.